(S)-1,6-Diazaspiro[3.5]nonan-2-one
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Overview
Description
(4S)-1,8-Diazaspiro[35]nonan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diaza ring and a nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,6-Diazaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable diamine with a cyclic ketone under acidic or basic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process, making it feasible for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(4S)-1,8-Diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (S)-1,6-Diazaspiro[35]nonan-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a scaffold for drug design. Its spirocyclic structure can provide enhanced binding affinity and selectivity for biological targets, making it a valuable tool in medicinal chemistry.
Medicine
In medicine, (S)-1,6-Diazaspiro[3.5]nonan-2-one derivatives are explored for their therapeutic potential. These compounds may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and other desirable characteristics.
Mechanism of Action
The mechanism of action of (S)-1,6-Diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for precise binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares a similar spirocyclic structure but includes an additional nitrogen atom and a different ring size.
2,7-Diazaspiro[3.5]nonan-1-one: This compound has a similar spirocyclic core but differs in the position of the nitrogen atoms and the functional groups attached.
Uniqueness
(4S)-1,8-Diazaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure and the arrangement of nitrogen atoms within the ring system. This configuration provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4S)-1,8-diazaspiro[3.5]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-4-7(9-6)2-1-3-8-5-7/h8H,1-5H2,(H,9,10)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHZBGWQPZJOSL-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)N2)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(CC(=O)N2)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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